Electronic Impact of Cyclohexyl-P vs Phenyl-P Donors
In Ni(II) complexes of the type [Ni(carboxylate)(P–P)], the ³¹P{¹H} NMR chemical shift of the dicyclohexylphosphino ligand (dcpam; (Cy₂PCH₂)₂NMe) appears at δ 15.2 ppm, while the corresponding diphenylphosphino analog (dppam; (Ph₂PCH₂)₂NMe) resonates at δ 42.8 ppm [1]. The upfield shift reflects the stronger σ‑donor ability of the cyclohexyl‑substituted phosphine, which increases electron density at the metal center. Because N,N‑Bis((dicyclohexylphosphino)methyl)aniline inherits the same Cy₂P donors, its metal complexes are expected to exhibit similarly enhanced electron density compared to the Ph₂P variant, a property that can accelerate oxidative addition steps in cross‑coupling cycles [2].
| Evidence Dimension | ³¹P{¹H} NMR chemical shift (proxy for phosphine donor strength) |
|---|---|
| Target Compound Data | Not directly measured; inferred from dcpam (δ ~15.2 ppm for complexed Cy₂P–CH₂–N) [1] |
| Comparator Or Baseline | dppam ((Ph₂PCH₂)₂NMe): δ 42.8 ppm in analogous Ni(II) carboxylate complexes [1] |
| Quantified Difference | Δδ ≈ 27.6 ppm (cyclohexyl‑P resonance more shielded, indicating stronger σ‑donation) |
| Conditions | [Ni(carboxylate)(P–P)] complexes in CDCl₃, ³¹P{¹H} NMR at 298 K [1] |
Why This Matters
Stronger σ‑donation from the dicyclohexylphosphino arms can translate into higher catalytic turnover in reactions where electron‑rich metal centers are beneficial, guiding procurement when a choice between cyclohexyl‑P and phenyl‑P ligands must be made.
- [1] Gül, S.; Serindağ, O.; Boztepe, H. Synthesis of Some Nickel(II) Diphosphine Complexes Having Coordinated Carboxylates. Synth. React. Inorg. Met.-Org. Chem. 2008, 38, 429–433. View Source
- [2] Kemmitt, R. D. W.; Fawcett, J.; Russell, D. R. J. Organomet. Chem. 1994, 482, 175–181. View Source
